![molecular formula C9H10N2O B12879713 2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 90331-48-9](/img/structure/B12879713.png)
2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves multi-step organic reactions. One common method starts with the esterification of 2,3-pyridinedicarboxylic acid to form the corresponding diester. This is followed by reduction using sodium borohydride and anhydrous calcium chloride to yield the intermediate diol. The diol is then subjected to cyclization under acidic conditions to form the desired pyrrolo[3,4-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the pyrrole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one: This compound shares a similar core structure but has a benzyl group at the 6-position.
2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride: This compound is a dihydro derivative with additional methyl groups.
Uniqueness
2,3-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and materials science.
Properties
CAS No. |
90331-48-9 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,3-dimethyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-4-10-9(12)8(7)11-6(5)2/h3H,4H2,1-2H3,(H,10,12) |
InChI Key |
FRZBXVJSHRJZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)NC2)N=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


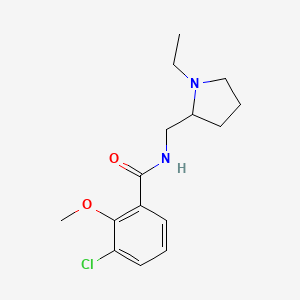

![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
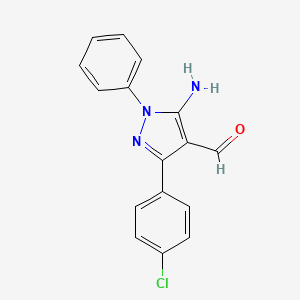
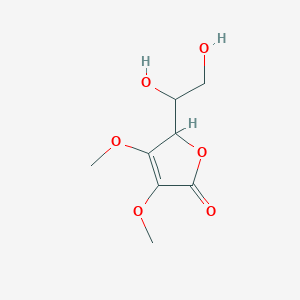
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)
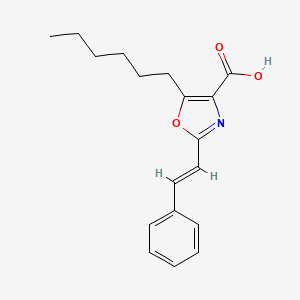
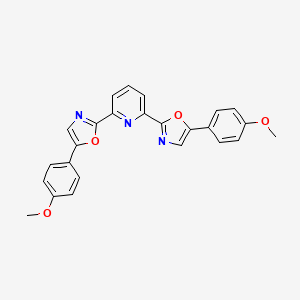
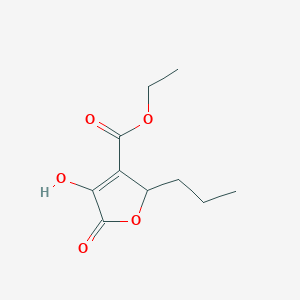
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
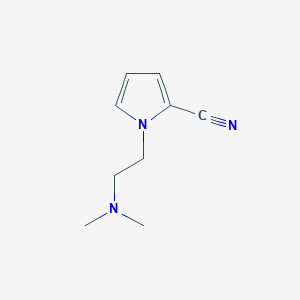
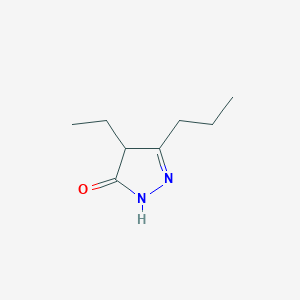
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
